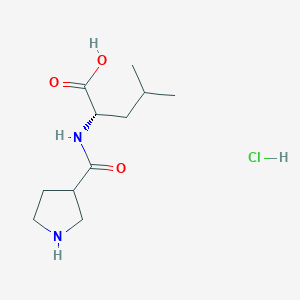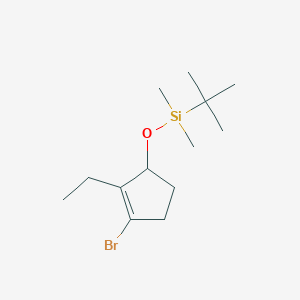
((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is a specialized organosilicon compound. It is characterized by the presence of a bromine atom, an ethyl group, and a cyclopentene ring, all connected to a tert-butyl dimethylsilane moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-ethylcyclopent-2-en-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, resulting in the formation of epoxides or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethylcyclopentene derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Substitution: Various substituted cyclopentene derivatives.
Oxidation: Epoxides and other oxidized cyclopentene derivatives.
Reduction: Ethylcyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Acts as a protecting group for alcohols in multi-step synthesis.
Biology:
- Investigated for its potential use in the synthesis of biologically active compounds.
Medicine:
- Explored for its role in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is primarily based on its ability to undergo various chemical reactions. The bromine atom and the cyclopentene ring are key reactive sites that participate in substitution, oxidation, and reduction reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (3-Bromo-2-cyclopenten-1-yl)oxy(tert-butyl)diphenylsilane
Comparison:
- (3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but lacks the ethyl group and the cyclopentene ring, making it less versatile in certain synthetic applications.
- (3-Bromo-2-cyclopenten-1-yl)oxy(tert-butyl)diphenylsilane: Contains a diphenylsilane moiety instead of dimethylsilane, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both the ethyl group and the cyclopentene ring, which provide additional sites for chemical modification and enhance its utility in organic synthesis.
Eigenschaften
Molekularformel |
C13H25BrOSi |
|---|---|
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
(3-bromo-2-ethylcyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H25BrOSi/c1-7-10-11(14)8-9-12(10)15-16(5,6)13(2,3)4/h12H,7-9H2,1-6H3 |
InChI-Schlüssel |
AHPKWIJQBVBLFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(CCC1O[Si](C)(C)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


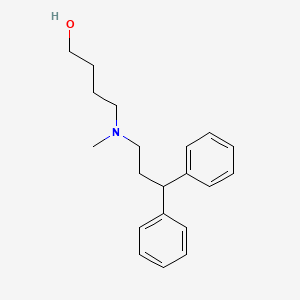
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)
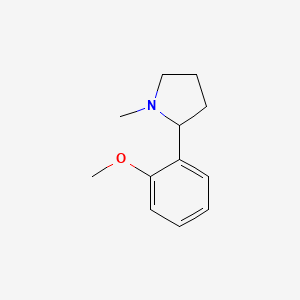
![Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
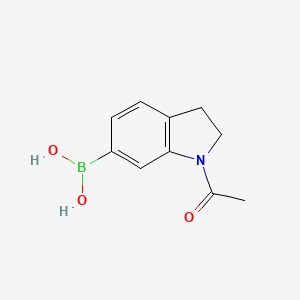



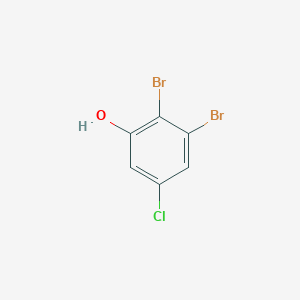
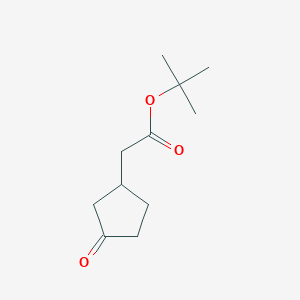
![(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13034458.png)

